1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione
Beschreibung
Eigenschaften
CAS-Nummer |
88600-30-0 |
|---|---|
Molekularformel |
C26H20N4O6 |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H20N4O6/c27-15-9-17(35-13-5-1-3-11(31)7-13)23(29)21-19(15)26(34)22-20(25(21)33)16(28)10-18(24(22)30)36-14-6-2-4-12(32)8-14/h1-10,31-32H,27-30H2 |
InChI-Schlüssel |
PTYIDVAMWYIZGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)O)N)N)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Material: Anthraquinone or Halogenated Anthraquinone Derivatives
- The synthesis commonly begins with 1,4,5,8-tetranitroanthraquinone or halogenated anthraquinones such as 1,4,5,8-tetrabromoanthraquinone.
- These precursors are prepared via nitration or bromination of anthraquinone under carefully controlled conditions to ensure substitution at the desired positions.
Reduction of Nitro Groups to Amino Groups
- The nitro groups at positions 1,4,5,8 are reduced to amino groups using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reduction methods (e.g., SnCl2 in acidic medium).
- This step yields 1,4,5,8-tetraaminoanthraquinone, a key intermediate for further functionalization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitration/Bromination | HNO3/H2SO4 or Br2/FeBr3 | 1,4,5,8-tetranitro- or tetrabromoanthraquinone |
| Reduction | Pd/C, H2 or SnCl2/HCl | 1,4,5,8-tetraaminoanthraquinone |
Introduction of 3-Hydroxyphenoxy Groups at 2,6-Positions
Halogenation at 2,6-Positions
- The 2,6-positions on the anthraquinone core are activated for substitution by halogenation (chlorination or bromination), typically using N-chlorosuccinimide (NCS) or bromine.
- The halogenated intermediate (e.g., 2,6-dichloro-1,4,5,8-tetraaminoanthraquinone) serves as a substrate for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution with 3-Hydroxyphenol
- The 3-hydroxyphenoxy groups are introduced by reacting the halogenated anthraquinone with 3-hydroxyphenol under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF or DMSO).
- The phenol oxygen attacks the activated aromatic halide, displacing the halogen and forming the ether linkage at the 2,6-positions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Halogenation | NCS or Br2, solvent (e.g., chloroform), RT to reflux | 2,6-dihalo-1,4,5,8-tetraaminoanthraquinone |
| Nucleophilic substitution | 3-hydroxyphenol, K2CO3, DMF, 80–120°C | 1,4,5,8-tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione |
Alternative Synthetic Routes and Considerations
- Direct Amination: Some methods explore direct amination of 2,6-bis(3-hydroxyphenoxy)anthraquinone derivatives, but these are less common due to regioselectivity challenges.
- Protecting Groups: Hydroxy groups on the phenol may be protected during substitution to prevent side reactions, then deprotected post-coupling.
- Purification: The final compound is typically purified by recrystallization or chromatographic techniques, with characterization by NMR, IR, and mass spectrometry to confirm structure.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Nitration/Bromination | Anthraquinone | HNO3/H2SO4 or Br2/FeBr3 | 1,4,5,8-tetranitro- or tetrabromoanthraquinone | High regioselectivity required |
| 2 | Reduction | 1,4,5,8-tetranitroanthraquinone | Pd/C, H2 or SnCl2/HCl | 1,4,5,8-tetraaminoanthraquinone | Quantitative or high yield |
| 3 | Halogenation | 1,4,5,8-tetraaminoanthraquinone | NCS or Br2 | 2,6-dihalo-1,4,5,8-tetraaminoanthraquinone | Controlled conditions needed |
| 4 | Nucleophilic aromatic substitution | 2,6-dihalo-1,4,5,8-tetraaminoanthraquinone | 3-hydroxyphenol, K2CO3, DMF, heat | 1,4,5,8-tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione | Moderate to good yield, purification required |
Research Findings and Optimization Notes
- The reduction of nitro to amino groups is a critical step; over-reduction or incomplete reduction affects purity.
- Halogenation at 2,6-positions must be carefully controlled to avoid over-substitution or side reactions.
- The nucleophilic substitution step benefits from polar aprotic solvents and mild heating to optimize yield and regioselectivity.
- Protecting groups on phenol hydroxyls may improve yields by preventing side reactions during substitution.
- Spectroscopic data (NMR, IR) confirm the presence of amino and hydroxyphenoxy groups, and mass spectrometry verifies molecular weight.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione involves:
Intercalation: The compound intercalates into DNA, disrupting the replication process.
Electron Transfer: It participates in redox reactions, facilitating electron transfer in biological systems.
Pathways: The compound targets pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Anthraquinone Derivatives
Key Observations :
- Unlike TPAD-COF, which uses phenylamino groups for covalent organic frameworks ( ), the target’s hydroxyl groups may enable alternative polymerization routes or environmental stability.
Functional and Pharmacological Comparison
Key Observations :
- Compared to telomerase inhibitors like 2,6-bis[3-(N-piperidino)propionamido]anthracene-9,10-dione, the target’s phenolic substituents may reduce cytotoxicity but enhance selectivity for specific cancer targets.
Physicochemical Properties
Table 3: Calculated Physicochemical Parameters
Key Observations :
- The target’s hydroxyl groups likely lower its hydrophobicity (XlogP ~3.5) compared to pentyloxy or phenylamino derivatives, improving aqueous solubility.
Biologische Aktivität
1,4,5,8-Tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione is a synthetic compound derived from anthraquinone structures. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and molecular biology. Its unique structure allows for interactions with DNA and other biomolecules, which may confer various therapeutic effects.
Chemical Structure
The chemical structure of 1,4,5,8-tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione can be represented as follows:
This structure features multiple amino groups and hydroxyphenyl moieties that are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that it may induce apoptosis through mechanisms involving DNA intercalation and disruption of cellular processes.
- DNA Binding : It has been shown to bind effectively to DNA, which is critical in its mechanism of action as an anticancer agent. The binding affinity can be influenced by the substituents on the anthracene core.
- Antioxidant Activity : Preliminary studies suggest that this compound may also possess antioxidant properties, which could play a role in mitigating oxidative stress in cells.
Anticancer Activity
A series of studies have highlighted the potential of 1,4,5,8-tetraamino-2,6-bis(3-hydroxyphenoxy)anthracene-9,10-dione as an anticancer agent. For instance:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HCT116 | 25 |
These results indicate a promising therapeutic index for further development.
The mechanism by which this compound exerts its anticancer effects is multifaceted:
- DNA Intercalation : The compound intercalates between DNA base pairs, leading to structural distortions that hinder replication and transcription processes.
- Induction of Apoptosis : Flow cytometry analysis revealed increased annexin V positivity in treated cells, indicating that the compound triggers apoptotic pathways.
- Reactive Oxygen Species (ROS) Generation : The compound appears to increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Study on Tumor Growth Inhibition : In a mouse model bearing xenograft tumors derived from human cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The treatment led to a 50% decrease in tumor size after four weeks.
- Combination Therapy Studies : Investigations into combination therapies involving this compound and traditional chemotherapeutics (e.g., doxorubicin) have shown enhanced efficacy and reduced side effects when used synergistically.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
